
Ethyl 2-(difluoromethyl)-6-phenylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(difluoromethyl)-6-phenylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a phenyl group attached to the nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-6-phenylnicotinate typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of a nicotinate derivative with a difluoromethylating agent under specific conditions. For example, the use of difluoromethyl sulfone as a difluoromethylating agent in the presence of a base such as sodium bicarbonate and a photocatalyst like Ir(ppy)3 under blue LED irradiation can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the nicotinate structure. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(difluoromethyl)-6-phenylnicotinate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated nicotinic acid derivatives, while substitution reactions can produce a wide range of functionalized nicotinates .
Aplicaciones Científicas De Investigación
Ethyl 2-(difluoromethyl)-6-phenylnicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Ethyl 2-(difluoromethyl)-6-phenylnicotinate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Ethyl 2-(difluoromethyl)-6-phenylnicotinate can be compared with other similar compounds, such as:
Ethyl bromodifluoroacetate: This compound also contains a difluoromethyl group and is used in similar synthetic applications.
Difluoromethylated heterocycles: These compounds share the difluoromethyl group and are studied for their biological and pharmacological activities.
The uniqueness of this compound lies in its specific structure, which combines the difluoromethyl and phenyl groups with the nicotinate backbone, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H13F2NO2 |
|---|---|
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
ethyl 2-(difluoromethyl)-6-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H13F2NO2/c1-2-20-15(19)11-8-9-12(18-13(11)14(16)17)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 |
Clave InChI |
KKOYFUQUFFLHDO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





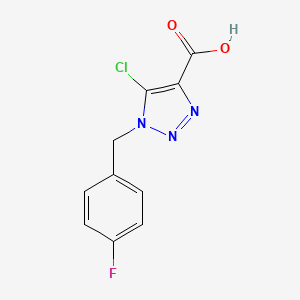
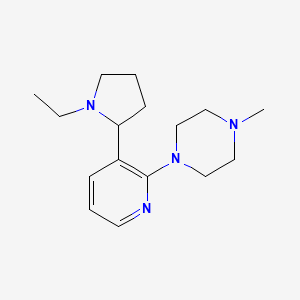
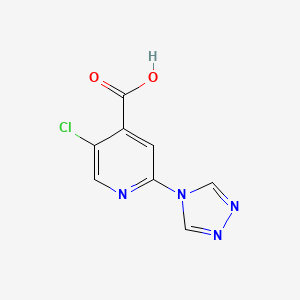
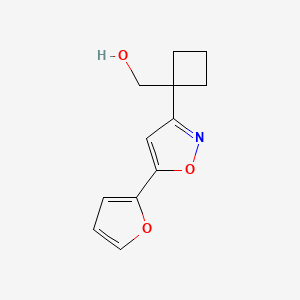
![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)
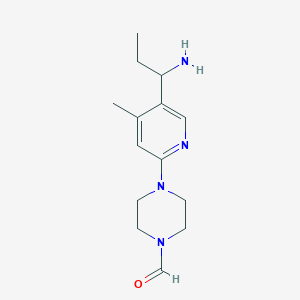
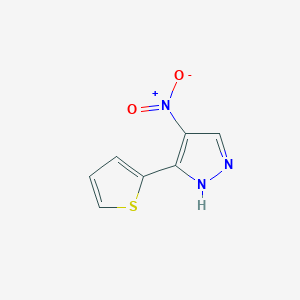


![N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B11802338.png)

